molecular formula C12H19NO2 B3074356 2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol CAS No. 1019596-55-4

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol

Cat. No. B3074356
CAS RN: 1019596-55-4
M. Wt: 209.28 g/mol
InChI Key: BRXWCYZQTBURED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol” is a chemical compound . It has been mentioned in the context of aminothiazole-linked metal chelates .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . Another study clarified the synthesis of a similar compound, 2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP), from the condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminophenol .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the ligands synthesized from aminothiazole were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .

Scientific Research Applications

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a process that removes a boron atom from an organic molecule. This process is not well developed, especially for alkyl boronic esters . The compound is used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Anti-Markovnikov Hydromethylation

The compound is also used in the formal anti-Markovnikov hydromethylation of alkenes . Hydromethylation is a process that adds a hydrogen atom and a methyl group across a double bond. The anti-Markovnikov rule predicts that the hydrogen atom will be added to the carbon atom with fewer hydrogen atoms .

Synthesis of Other Compounds

The compound is used in the synthesis of other compounds. For example, it is used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Aminothiazole-Linked Metal Chelates

The compound is used in the synthesis of aminothiazole-linked metal chelates . These chelates are synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

Antimicrobial Studies

The compound is used in antimicrobial studies. The aminothiazole-linked metal chelates synthesized using the compound have shown strong antimicrobial activity .

Antioxidant Studies

The compound is used in antioxidant studies. The aminothiazole-linked metal chelates synthesized using the compound have shown high antioxidant activity .

Mechanism of Action

The mechanism of action of similar compounds has been explored. For instance, the bioactive nature of the aminothiazole Schiff base ligands was designated by global reactivity parameters containing a high hardness value of 1.34 eV and a lower softness value of 0.37 eV .

Future Directions

The future directions for research on “2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the aminothiazole Schiff base ligands showed strong action against different microbial species, suggesting potential applications in antimicrobial drugs .

properties

IUPAC Name

2-ethoxy-6-[(propan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-15-11-7-5-6-10(12(11)14)8-13-9(2)3/h5-7,9,13-14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXWCYZQTBURED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol
Reactant of Route 5
2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol
Reactant of Route 6
2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.